molecular formula C15H15N5O2S B2536894 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1428374-51-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2536894
CAS RN: 1428374-51-9
M. Wt: 329.38
InChI Key: SVOOKPSBEJYFPS-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, a thiazole ring, and a dihydropyridine ring. Pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. Thiazole is also a five-membered aromatic heterocycle, but it contains one nitrogen atom and one sulfur atom . Dihydropyridine is a partially saturated six-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The pyrazole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. This gives them stability and unique reactivity. The dihydropyridine ring is partially saturated, meaning it contains both single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the nitrogen atoms in the pyrazole and thiazole rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, due to its complex structure, is part of research in synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, in the study by Rahmouni et al. (2016), novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the compound's role in the development of new therapeutic agents. The structural modification and biological evaluation of these derivatives highlight the significance of such compounds in medicinal chemistry research, particularly in exploring new treatments for cancer and inflammation-related disorders Rahmouni et al., 2016.

Antimicrobial Properties

Another aspect of research involving such compounds is their antimicrobial properties. Youssef et al. (2011) reported on the preparation and reactions of related heterocyclic systems, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This study underscores the potential of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains Youssef et al., 2011.

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues, as reported by Jeankumar et al. (2013), also highlight the application of such compounds in developing novel Mycobacterium tuberculosis GyrB inhibitors. The study identified promising compounds with significant activity against Mycobacterium tuberculosis, indicating the potential of these derivatives in antituberculosis drug development. Such research is vital in addressing the global health challenge posed by tuberculosis, especially with the emergence of multi-drug-resistant strains Jeankumar et al., 2013.

Safety and Hazards

Without specific data, it’s difficult to provide information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many compounds containing pyrazole, thiazole, and dihydropyridine rings, this compound could be of interest for further study. Potential areas of research could include its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

1-methyl-2-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-19-8-2-4-12(14(19)22)13(21)16-7-5-11-10-23-15(18-11)20-9-3-6-17-20/h2-4,6,8-10H,5,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOKPSBEJYFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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